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Compound of Interest

Compound Name: Amino N-methylcarbamate

Cat. No.: B15473119

An In-depth Technical Guide to the Toxicological Profile of Amino N-methylcarbamates

This guide provides a comprehensive overview of the toxicological studies of amino N-
methylcarbamates, with a primary focus on the insecticide aminocarb. It is intended for
researchers, scientists, and professionals involved in drug development and chemical safety
assessment. The document details the mechanism of action, toxicokinetics, and various toxicity
endpoints, supported by quantitative data, experimental protocols, and visualizations of key
pathways and workflows.

Introduction to Amino N-methylcarbamates

Amino N-methylcarbamates are a class of organic compounds derived from carbamic acid,
characterized by the N-methylcarbamate ester functional group.[1] They are widely used as
broad-spectrum insecticides in agriculture and forestry.[2][3] Aminocarb (4-dimethylamino-3-
methylphenyl N-methylcarbamate) is a prominent member of this class, used to control pests
like Lepidoptera and Coleoptera.[2] Like other carbamates, their primary mode of action is the
inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] This action
iIs mechanistically similar to that of organophosphates, but with the key difference of being
reversible, which generally leads to a shorter duration of toxicity.[4][5]

Mechanism of Toxicity: Cholinesterase Inhibition

The principal toxic action of N-methylcarbamates is the reversible carbamylation of the
acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the
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neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[5] The
resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors,
causing a state of cholinergic crisis.[4][5]

The carbamyl-AChE complex dissociates more readily than the phosphoryl-AChE complex
formed by organophosphates, allowing for the spontaneous reactivation of the enzyme.[4] This
reversibility limits the duration of poisoning and creates a wider margin between symptom-
producing and lethal doses compared to organophosphates.[4]

Acetylcholine (ACh)
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Caption: Reversible inhibition of acetylcholinesterase by N-methylcarbamates.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

N-methylcarbamates are readily absorbed via ingestion, inhalation, and dermal contact,
although the dermal route tends to be less toxic.[4] Following absorption, they are distributed
throughout the body. Aminocarb, for example, is rapidly absorbed and excreted, with no
evidence of accumulation.[6]

Metabolism is a key detoxification pathway. In mammals, aminocarb is metabolized through
demethylation, hydroxylation, or ester hydrolysis.[6] The primary urinary metabolites are
conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol.[6]
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Excretion is rapid, with studies in miniature swine showing that 96% of an oral dose of
aminocarb was excreted in the urine within 48 hours.[6]
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Caption: Simplified metabolic pathway of Aminocarb in mammals.

Toxicological Profile
Acute Toxicity

Aminocarb and its metabolites exhibit moderate to high acute toxicity. The oral LD50 in rats is
approximately 30-50 mg/kg.[6] Notably, some metabolites that retain the intact carbamate ester
structure show acute toxicity similar to or greater than the parent compound.[6]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.benchchem.com/product/b15473119?utm_src=pdf-body-img
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: Acute Toxicity of Aminocarb

] Route of
Species Sex L . LD50 (mg/kg) Reference
Administration
Dubois &
Rat M Oral 30 Raymund,

1962a[6]

Dubois &
Rat F Oral 50 Raymund,
1962a[6]

Kimmerle,
1961][6]

Rat M Dermal <1000

Dubois &
Rat F Dermal 275 Raymund,
1962al6]

] Dubois &
Intraperitoneal
Rat M 13 Raymund,

(P 1962a[6]

) Dubois &
Intraperitoneal
Rat F 13.5 Raymund,

P 1962a[6]

Dubois &
Guinea Pig M Oral 60 Raymund,
1962al[6]

| Chicken | F | Oral | 74-75 | Kruckenberg, 1978b; Dubois, 1962[6] |

Table 2: Acute Toxicity of Aminocarb Metabolites

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.inchem.org/documents/jmpr/jmpmono/v079pr04.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

LD50
Compound Species Sex Route Reference
(mglkg)
4-amino-3-
methylphen .
Kimmerle,
yl-N- Rat F Oral 18.3
1974[6]
methylcarb
amate
4-amino-3-
methylphenyl Abdel-Wahab
-N- Mouse F IP 1.6 & Casida,
methylcarba 1967[6]
mate
4-
(methylamino
)-3-methyl Kimmerle,
Rat F Oral 27.8
phenyl-N- 1974[6]
methylcarba
mate

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate| Mouse | F | IP | 3.0 | Abdel-Wahab &
Casida, 1967[6] |

Subchronic and Chronic Toxicity

Long-term studies in rats have shown that high dietary concentrations of aminocarb (e.g., 800
ppm) can lead to retarded weight gain and signs of hypersensitivity.[6] In a 12-week study with
beagle dogs, dietary levels of 200 ppm and above resulted in liver changes and reduced
spermatogenesis.[6]

Genotoxicity and Mutagenicity

Studies on the genotoxicity of N-methylcarbamates have produced mixed results. One study on
methylcarbamate found no mutagenic activity in the Ames test with Salmonella typhimurium
strain TA98, with or without metabolic activation.[7] However, the same study reported that
methylcarbamate caused DNA damage in L5178Y mouse lymphoma cells in the comet assay.
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[7] It did not, however, increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.
[7] N-nitrosated derivatives of N-methylcarbamates have been shown to be highly mutagenic.

[8]

Table 3: Genotoxicity Profile of Methylcarbamate

Cell Line / Metabolic

Assay Type . L. Result Reference
Strain Activation
S. _ _
. . With & Without .
Ames Test typhimurium e Negative [7]
TA98
Positive
With & Without o
Comet Assay L5178Y cells so (Significant DNA [7]
damage)

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative |[7] |

Carcinogenicity

The National Toxicology Program (NTP) conducted two-year gavage studies of methyl
carbamate in F344/N rats and B6C3F1 mice.[9][10] The results of these long-term studies did
not provide clear evidence of carcinogenic activity. Earlier, short-duration experiments with
methyl carbamate were deemed inadequate to evaluate its carcinogenicity.[11]

Reproductive and Developmental Toxicity

A three-generation reproduction study in Sprague-Dawley rats fed aminocarb at dietary doses
of 0, 100, 200, and 800 ppm was conducted.[6] At the highest dose (800 ppm), effects such as
slight hypersensitivity and retarded weight gain were observed in all generations.[6] However,

the study did not report significant effects on reproductive parameters at lower doses.

Key Experimental Protocols
Three-Generation Reproduction Study (Aminocarb)
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» Objective: To assess the effects of aminocarb on reproductive function and offspring
development over multiple generations.

e Species: Sprague-Dawley rats.
e Groups: Four groups of 10 males and 20 females each.

o Dosage: Aminocarb was administered in the diet at concentrations of O (control), 100, 200,
and 800 ppm.

e Procedure:

o Parental (FO) Generation: Treatment began when rats were approximately 75 days old
and continued through mating, gestation, and lactation.

o F1 Generation: Pups from the FO generation were selected to become the parents of the
F2 generation. They were maintained on the same dietary concentrations.

o F2 Generation: Pups from the F1 generation were similarly selected to produce the F3
generation.

o Endpoints: Fertility, gestation length, litter size, pup viability, pup weight, and general health
of parents and offspring were monitored. Gross and histopathological examinations were
performed.[6]

In Vitro Micronucleus Assay (Methylcarbamate)

¢ Objective: To evaluate the potential of a substance to induce chromosomal damage.
e Cell Line: Chinese Hamster Ovary (CHO) cells.
e Procedure:

o Exposure: CHO cells were exposed to methylcarbamate at concentrations of 1250, 2500,
and 5000 pg/ml for 4 hours, both with and without an exogenous metabolic activation
system (S9 mix from rat liver).
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o Recovery: After exposure, cells were washed and incubated in a fresh medium containing
cytochalasin-B to block cytokinesis, resulting in binucleated cells.

o Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific
stain (e.g., Giemsa).

o Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome
fragments or whole chromosomes) was scored in binucleated cells.

o Controls: A solvent control (e.g., DMSO) and a positive control (e.g., cyclophosphamide)
were included.[7]

Comet Assay (Single Cell Gel Electrophoresis)

e Objective: To detect DNA strand breaks in individual cells.
e Cell Line: L5178Y mouse lymphoma cells.
e Procedure:

o Exposure: Cells were exposed to methylcarbamate (1250, 2500, 5000 pg/ml) for 2 hours,
with and without S9 metabolic activation.

o Embedding: Cells were suspended in low-melting-point agarose and layered onto a
microscope slide pre-coated with normal melting point agarose.

o Lysis: Slides were immersed in a high-salt lysis solution to remove cell membranes and
proteins, leaving behind the nuclear material (nucleoids).

o Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer
to unwind the DNA and then subjected to an electric field. Damaged DNA (containing
fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

o Staining and Visualization: DNA was stained with a fluorescent dye (e.g., ethidium
bromide) and visualized under a fluorescence microscope.

o Analysis: The extent of DNA damage was quantified by measuring the length and intensity
of the comet tail using image analysis software.[7]
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Caption: A typical workflow for in vitro genotoxicity assessment.

Conclusion

Amino N-methylcarbamates, exemplified by aminocarb, are effective insecticides whose
toxicity is primarily driven by the reversible inhibition of acetylcholinesterase. They are rapidly
metabolized and excreted, showing little potential for bioaccumulation. Acute toxicity is
moderate to high, and some metabolites can be as or more toxic than the parent compound.
Genotoxicity studies suggest a potential for DNA damage under certain conditions, although
mutagenicity in bacterial assays may be negative. Long-term studies have not provided clear
evidence of carcinogenicity. This guide summarizes key toxicological data and methodologies,
providing a technical foundation for researchers and safety assessors working with this class of
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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